4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride
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Overview
Description
Scientific Research Applications
Catalytic Hydrolysis
Research indicates that compounds similar to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, such as fluorophenols, undergo catalytic hydrolysis, especially in the presence of nitrate salts. This is notable for its potential use in catalysis and chemical transformations (Clark & Jones, 1972).
Intermolecular Interactions
Studies on derivatives of 1,2,4-triazoles, including fluoro derivatives, show significant intermolecular interactions such as C–H⋯π and lp⋯π interactions. This has implications for the structural analysis and potential applications in materials science (Shukla et al., 2014).
Synthesis of Antibacterial Agents
Compounds containing fluorophenyl groups have been used in the synthesis of new biologically active molecules, including potential antibacterial agents. This underscores the compound's relevance in pharmaceutical research (Holla, Bhat & Shetty, 2003).
Electrophilic Amination
The electrophilic amination of fluorophenols, which relates to compounds like 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, has been observed in certain chemical processes. This is significant in organic synthesis and pharmaceutical applications (Bombek et al., 2004).
Synthesis of Radiopharmaceuticals
Fluorophenol derivatives have been used in the synthesis of radiopharmaceuticals. Their role in no-carrier-added synthesis processes is crucial for the development of complex radiopharmaceuticals (Ross, Ermert & Coenen, 2011).
Synthesis of Polyimides
Fluorinated aromatic diamines, similar in structure to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, have been synthesized for use in the production of new fluorine-containing polyimides. This is important for the development of materials with good thermal stability and mechanical properties (Yin et al., 2005).
Sonochemical Degradation of Pollutants
Fluorophenols, similar to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride, have been studied in the context of sonochemical degradation of aromatic pollutants. This research is critical for environmental science and pollution control (Goskonda, Catallo & Junk, 2002).
Safety and Hazards
The compound is classified as a flammable solid. It may cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
The primary target of 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride, also known as EN300-25904047, is the Glucagon-Like Peptide 1 (GLP-1) receptor . This receptor is of particular interest due to its glucose-lowering effects .
Mode of Action
The compound acts as an agonist at the GLP-1 receptor . By binding to this receptor, it enhances the physiological response to oral ingestion of nutrients . This results in an increase in insulin secretion, which helps to lower blood glucose levels .
Biochemical Pathways
The activation of the GLP-1 receptor by EN300-25904047 affects several biochemical pathways. It enhances glucose-dependent insulin secretion, slows gastric emptying, and suppresses the secretion of glucagon . These actions collectively help to regulate blood glucose levels .
Result of Action
The activation of the GLP-1 receptor by EN300-25904047 leads to a series of molecular and cellular effects. These include an increase in insulin secretion, a decrease in glucagon secretion, and a slowing of gastric emptying . Collectively, these actions help to lower blood glucose levels .
Properties
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12;/h1-3,7,14H,13H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLANMXNJMNLP-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)[C@@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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